N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide
Descripción
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide is a synthetic small molecule featuring a bicyclic benzothiazol-2-yl core substituted with a 5,5-dimethyl-7-oxo group and a propanamide side chain modified with a p-tolylthio moiety. This compound belongs to a class of amide derivatives designed for therapeutic applications, particularly targeting parasitic and enzymatic pathways. The benzothiazol-2-yl scaffold is a common pharmacophore in medicinal chemistry, known for its versatility in interacting with biological targets such as kinases and protozoan enzymes .
Propiedades
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S2/c1-12-4-6-13(7-5-12)24-9-8-16(23)21-18-20-14-10-19(2,3)11-15(22)17(14)25-18/h4-7H,8-11H2,1-3H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFBHHNQBUWVQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=NC3=C(S2)C(=O)CC(C3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide is a synthetic compound with potential biological activity. This article explores its biological properties, synthesis, and relevant case studies.
- Chemical Formula : C16H15N3O4S
- Molecular Weight : 345.37 g/mol
- CAS Number : 325986-91-2
Anticancer Activity
Recent studies have indicated that compounds similar to N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide exhibit varying degrees of anticancer activity. For instance:
- In Vitro Studies : Compounds with the 7-oxo substituent were tested against CCRF-CEM leukemia cells. The results showed that many of these analogues were inactive at concentrations exceeding 20 µg/mL .
- Mechanism of Action : The presence of the carbonyl group at the C7 position has been hypothesized to influence the biological activity negatively. This suggests that modifications in the molecular structure can significantly alter efficacy against cancer cells.
Synthesis
The synthesis of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide typically involves multi-step organic reactions. Key steps include:
- Formation of Thiazole Ring : The thiazole moiety is synthesized through condensation reactions involving appropriate thioketones and aldehydes.
- Introduction of Substituents : The p-tolylthio group is introduced via nucleophilic substitution methods.
Study 1: Synthesis and Testing of Analogues
A study focused on synthesizing various analogues of thiazole compounds demonstrated that structural modifications could enhance biological activity. The findings indicated that certain substitutions led to increased potency against specific cancer cell lines .
Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of similar compounds revealed that the presence and position of functional groups like carbonyls and thioethers play crucial roles in determining biological activity. This knowledge aids in designing more effective derivatives .
Data Table: Comparison of Biological Activities
Comparación Con Compuestos Similares
Substituent Variations on the Benzothiazol Core
- N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide (CAS: 27748-08-9): This simpler derivative lacks the extended propanamide chain and p-tolylthio group.
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-methylbenzamide (Ref: 10-F753560):
The replacement of the propanamide with a benzamide moiety reduces conformational flexibility. This derivative was also discontinued, implying that the propanamide linker in the target compound may better accommodate steric or electronic demands of target proteins .
Modifications to the Amide Side Chain
- N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(3-methoxyphenyl)benzo[b]thiophene-2-carboxamide (Compound 12): This analog features a rigid benzo[b]thiophene carboxamide group instead of the propanamide chain. It exhibited 54% yield in synthesis and was investigated for African trypanosomiasis . The methoxy group enhances solubility but may reduce lipophilicity compared to the p-tolylthio group in the target compound.
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide :
Substitution with a 2-ethylthio-benzamide group () introduces a sulfur atom but retains a shorter linker. Such modifications may alter binding kinetics in kinase inhibition assays, as seen in Rho-kinase inhibitors (e.g., compound 31 in ) .
Antiparasitic Activity
- It demonstrated moderate bioactivity (scores: 11, 6, 6), suggesting that the target compound’s p-tolylthio group might offer improved selectivity or potency in parasitic assays .
Kinase Inhibition
- N-(5-(3-(1-(thiazol-2-yl)amino)-1-oxopropan-2-yl)phenyl)pyridin-2-yl)acrylamide derivatives: These CDK7 inhibitors () utilize an acrylamide group for covalent binding, contrasting with the non-covalent propanamide in the target compound. The p-tolylthio group may provide reversible inhibition, reducing off-target effects .
Key Research Findings
- Synthetic Advantages : The target compound’s propanamide chain allows modular synthesis via carboxamide coupling, similar to methods used for compound 12 (column chromatography, EtOAc/hexane) .
- Therapeutic Potential: Structural parallels with Rho-kinase inhibitors () and antiparasitic agents () suggest dual applicability, though empirical validation is needed .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
